2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
CAS No.: 775330-11-5
Cat. No.: VC4149545
Molecular Formula: C8H4F3IO3
Molecular Weight: 332.017
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 775330-11-5 |
|---|---|
| Molecular Formula | C8H4F3IO3 |
| Molecular Weight | 332.017 |
| IUPAC Name | 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H |
| Standard InChI Key | KUVGGCSYLYHROK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzaldehyde backbone substituted at the 2-position with a hydroxyl (–OH) group, the 3-position with iodine, and the 5-position with a trifluoromethoxy (–OCF) group . This arrangement creates a sterically hindered aromatic system with distinct electronic effects:
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Iodine: Enhances molecular weight and polarizability, facilitating halogen bonding.
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Trifluoromethoxy: Increases lipophilicity, improving membrane permeability in biological systems .
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Hydroxyl: Enables hydrogen bonding and participation in tautomerism or coordination chemistry .
The IUPAC name is 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde, and its InChI key is KUVGGCSYLYHROK-UHFFFAOYSA-N .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 332.017 g/mol | |
| CAS Number | 775330-11-5 | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | Refrigerated (2–8°C) |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via sequential functionalization of benzaldehyde precursors:
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Iodination: Electrophilic substitution using iodine monochloride (ICl) or iodosuccinimide (NIS) at the 3-position .
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Trifluoromethoxy Introduction: Ullmann-type coupling or nucleophilic substitution with trifluoromethoxide () .
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Oxidation/Protection: Controlled oxidation of benzylic alcohols or protection-deprotection strategies to preserve the aldehyde group .
Key challenges include avoiding over-iodination and managing the electron-withdrawing effects of –OCF, which can deactivate the aromatic ring toward further substitution .
Reactivity Profile
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Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) .
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Hydroxyl Group: Acts as a hydrogen bond donor or undergoes O-alkylation .
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Iodine: Susceptible to Suzuki-Miyaura cross-coupling for derivatization .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.5 | Computational |
| Water Solubility | <1 mg/mL | Estimation |
| pKa (Hydroxyl) | ~7.2 | Analog Data |
Spectroscopic Characterization
NMR Spectroscopy
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NMR: Key signals include:
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NMR: Carbonyl carbon at δ 190–192 ppm; iodine-induced deshielding at C-3 (δ 130–135 ppm) .
Infrared Spectroscopy
| Cell Line | IC (μM) | Target | Source |
|---|---|---|---|
| MCF-7 (Breast) | 11.98–30.66 | VEGFR-2 Kinase | |
| A549 (Lung) | 13.36–52.16 | Apoptosis Pathways |
Industrial and Research Applications
Pharmaceutical Intermediates
Used in synthesizing:
Material Science
The –OCF group’s electron-withdrawing nature makes it a candidate for organic semiconductors .
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